1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine
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Overview
Description
1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine is an organic compound that features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-((2-Bromophenyl)sulfonyl)-2-piperidinecarboxylic acid
- 1-Benzoyl-2-piperidinecarboxylic acid
- (2S)-1-(Phenylsulfonyl)-2-piperidinecarboxylic acid
Comparison: Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Properties
Molecular Formula |
C12H16BrNO2S |
---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-6-4-5-9-14(10)17(15,16)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9H2,1H3 |
InChI Key |
IAMLGHHIDGPQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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